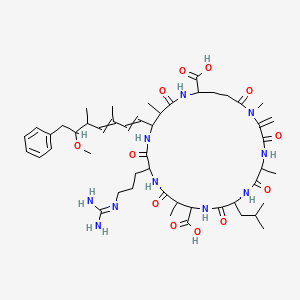
Cyanoginosin-LR;MC-LR;Toxin T 17 (Microcystis aeruginosa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microcystin-LR is a toxin produced by cyanobacteria, commonly found in eutrophic water bodies. It is one of the most toxic variants of microcystins, which are cyclic heptapeptides. Microcystin-LR is known for its hepatotoxic effects, causing liver damage and posing significant risks to aquatic ecosystems and human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Microcystin-LR can be synthesized through a series of reactions catalyzed by different enzyme modules. The biosynthesis pathway involves the incorporation of unique amino acids such as ADDA and D-β-methyl-isoaspartate . The synthetic route typically requires precise control of reaction conditions to ensure the correct assembly of the cyclic heptapeptide structure.
Industrial Production Methods
Industrial production of microcystin-LR often involves the cultivation of cyanobacteria under controlled conditions. The cyanobacteria are then harvested, and the toxin is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Microcystin-LR undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation through UV/H₂O₂ treatment, where hydroxyl radicals attack the benzene ring and diene of the ADDA side chain .
Common Reagents and Conditions
Common reagents used in the reactions involving microcystin-LR include hydrogen peroxide for oxidative degradation and various solvents for extraction and purification. The reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of microcystin-LR include aldehyde or ketone peptide residues resulting from oxidative degradation. These products are typically analyzed using liquid chromatography and mass spectrometry to confirm their structures .
Scientific Research Applications
Microcystin-LR has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic peptides and their interactions with various reagents.
Mechanism of Action
Microcystin-LR exerts its toxic effects by inhibiting protein phosphatase type 1 and type 2A (PP1 and PP2A) activities in liver cells. This inhibition leads to an increase in the phosphorylation of proteins, disrupting cellular functions and causing liver damage . The compound also induces oxidative stress and apoptosis, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Microcystin-LR is part of a family of microcystins, which include variants such as microcystin-RR, microcystin-LA, and microcystin-YR. These compounds share a similar cyclic heptapeptide structure but differ in their amino acid composition . Microcystin-LR is unique due to its high toxicity and specific amino acid residues, leucine and arginine, which contribute to its potent inhibitory effects on protein phosphatases .
Conclusion
Microcystin-LR is a highly toxic cyanobacterial toxin with significant implications for environmental and human health. Its unique structure and potent biological effects make it a valuable compound for scientific research in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
15-[3-(diaminomethylideneamino)propyl]-18-(6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCGGRZINLQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74N10O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
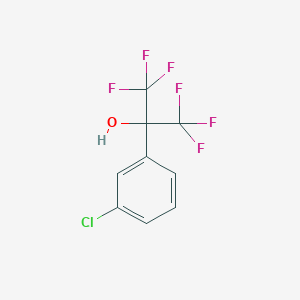
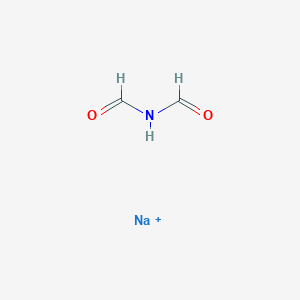
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13391725.png)
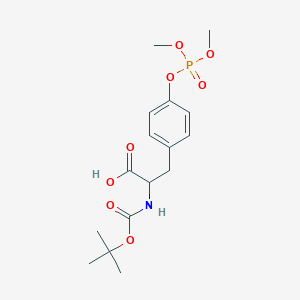

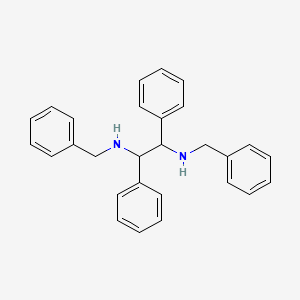
![N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B13391744.png)
![but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B13391749.png)
![6-amino-2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid](/img/structure/B13391762.png)
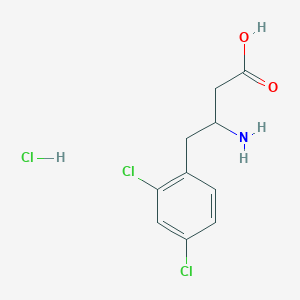
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391768.png)
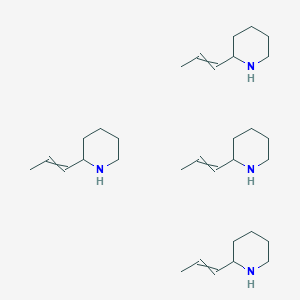
![4-[5-[4-(2-Butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one](/img/structure/B13391778.png)
![potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13391804.png)
